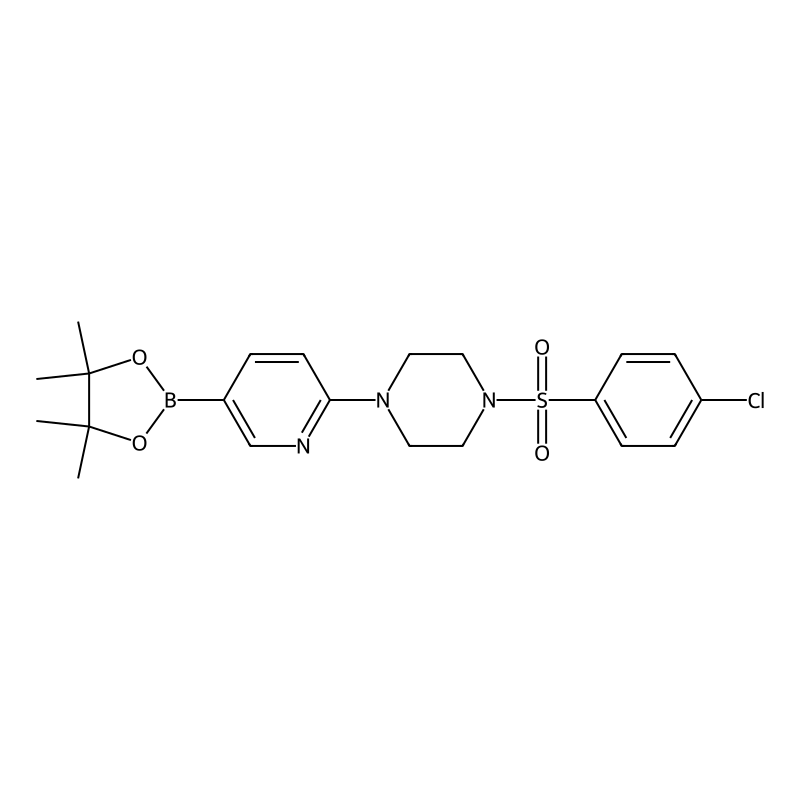1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
This compound belongs to a class of molecules known as heterocyclic compounds, containing atoms of different elements in their rings. Specifically, it combines a piperazine ring (six-membered ring with two nitrogen atoms) with a pyridine ring (five-membered ring with one nitrogen atom). It also contains a chlorophenyl sulfonyl group (derived from chlorobenzene) and a pinacol boronate group (commonly used in organic synthesis).
Molecular Structure Analysis
The key features of the molecule include:
- Heterocyclic Rings: The presence of piperazine and pyridine rings suggests potential aromatic character and nucleophilic properties.
- Chlorophenyl Sulfonyl Group: This group can participate in hydrogen bonding and may influence the overall polarity of the molecule.
- Pinacol Boronate Group: This group is often used as a precursor for Suzuki-Miyaura coupling reactions, a key method for carbon-carbon bond formation in organic synthesis [].
Chemical Reactions Analysis
- Suzuki-Miyaura Coupling: The pinacol boronate group suggests the molecule could be a substrate in Suzuki-Miyaura coupling reactions to form new C-C bonds [].
- Hydrolysis: The boronate group is susceptible to hydrolysis under certain conditions, potentially leading to cleavage of the B-O bonds [].
Physical And Chemical Properties Analysis
- The molecule likely has moderate polarity due to the presence of the piperazine ring, sulfonyl group, and the boronate ester.
- It may have limited solubility in water due to the hydrophobic nature of the aromatic rings.
- Chlorine: The presence of chlorine suggests potential for skin and eye irritation.
- Boronate Ester: Boron compounds can react with water releasing boric acid, which may cause mild skin irritation.
Piperazine Scaffold
The piperazine ring is a prevalent scaffold in many drugs []. It can act as a hydrogen bond donor or acceptor and can participate in various ionic interactions, making it versatile for binding to biological targets [].
-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl Moiety
The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronate) suggests this molecule might be a useful intermediate for Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds [].
-Chlorophenyl Sulfone
The 4-chlorophenyl sulfone moiety could potentially contribute to the molecule's affinity for biological targets through various interactions, including hydrophobic interactions and halogen bonding [].








